1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide - 870987-01-2

1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Catalog Number: EVT-2882239
CAS Number: 870987-01-2
Molecular Formula: C21H22N4O5S
Molecular Weight: 442.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial activity: 1,3,4-oxadiazoles have shown promising activity against various bacteria and fungi. [, , , , , ]
  • Anti-inflammatory activity: Several studies have reported the anti-inflammatory potential of 1,3,4-oxadiazole derivatives. [, ]
  • Anticancer activity: Certain 1,3,4-oxadiazoles exhibit cytotoxic activity against cancer cell lines. [, , , ]
  • Anticonvulsant activity: Some derivatives have demonstrated anticonvulsant effects in animal models. []
  • Antioxidant activity: 1,3,4-Oxadiazoles are reported to possess antioxidant properties. [, , ]
Synthesis Analysis
  • Cyclodehydration of hydrazides: This is a common method where hydrazides react with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). [, , , , , , , ]
  • Reaction of tetrazoles with acyl chlorides: 1,3,4-oxadiazoles can also be synthesized by reacting tetrazoles with acyl chlorides. []
  • Cyclization of semicarbazones: Oxidative cyclization of semicarbazones using bromine in glacial acetic acid can also lead to 1,3,4-oxadiazoles. []
  • One-pot multicomponent reactions: Efficient one-pot multicomponent reactions involving N-isocyaniminotriphenylphosphorane, 2-oxopropyl benzoate (or derivatives), 3-phenyl-2-propynoic acid, and primary amines have been reported for the synthesis of sterically congested 1,3,4-oxadiazoles. []
Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles has been extensively studied using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). X-ray crystallography has also been employed to determine the solid-state structure of several derivatives. These analyses provide insights into bond lengths, bond angles, dihedral angles, and overall conformation of the molecule. [, , , , , , , , , ]

Mechanism of Action
  • Enzyme inhibition: Many 1,3,4-oxadiazoles exert their biological activity by inhibiting specific enzymes involved in the target pathways. [, , , ]
  • Receptor binding: Some derivatives may act as agonists or antagonists at specific receptors, modulating signaling pathways. []
  • Antioxidant activity: 1,3,4-oxadiazoles can scavenge free radicals, thus reducing oxidative stress. [, , ]
Physical and Chemical Properties Analysis
  • Melting point: Melting points of 1,3,4-oxadiazoles vary widely depending on the substituents. [, , , , , , , , ]
  • Solubility: The solubility of 1,3,4-oxadiazoles in different solvents can be influenced by the nature of the substituents. [, ]
Applications
  • Drug discovery: 1,3,4-oxadiazoles are considered privileged scaffolds in medicinal chemistry and have been extensively explored for developing new drugs for various diseases, including bacterial and fungal infections [, , , , , , ], inflammation [, ], cancer [, , , ], and epilepsy [].
  • Agrochemicals: Some 1,3,4-oxadiazole derivatives exhibit insecticidal activity and could be useful as agrochemicals. []
  • Material science: Due to their unique electronic properties, 1,3,4-oxadiazoles have been investigated for potential applications in material science, such as organic light-emitting diodes (OLEDs). [, ]
Future Directions
  • Exploring hybrid molecules: Combining 1,3,4-oxadiazoles with other pharmacophores could lead to the development of hybrid molecules with enhanced biological activity. []
  • Computational studies: Computational approaches like molecular docking and virtual screening can aid in identifying promising lead compounds for specific therapeutic targets. [, ]

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives (SD-1-17)

Compound Description: These novel compounds were designed as multifunctional agents to combat Alzheimer's disease. They were designed using a molecular hybridization approach, combining structural elements known to have activity against key targets in Alzheimer's disease. Compounds SD-4 and SD-6 showed promising multifunctional inhibitory profiles against human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and human β-secretase 1 (hBACE-1) enzymes in vitro, as well as anti-amyloid-β (Aβ) aggregation potential.

Relevance: These compounds are structurally related to 1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide as they both contain a piperidine ring substituted at the 4-position with a carboxamide group and a 5-phenyl-1,3,4-oxadiazole moiety. The primary structural difference lies in the substituent on the piperidine nitrogen. In SD-1-17, it is a benzyl group, while in the target compound, it is a 4-methoxybenzenesulfonyl group.

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives (9a-n)

Compound Description: This series of compounds was designed as potential anticancer and antimicrobial agents. Their structures were characterized using various spectroscopic techniques, and their biological activities were evaluated against the MCF-7 breast cancer cell line, Staphylococcus aureus, Escherichia coli, and Candida albicans. Compounds 9j and 9n exhibited the most potent anticancer activity compared to the standard drug doxorubicin.

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Derivatives (IVa-IVl)

Compound Description: These compounds were synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. They exhibited potential anticonvulsant activity, with compound IVb showing particularly good activity in both models.

Relevance: These compounds share the 5-phenyl-1,3,4-oxadiazole moiety with the target compound, 1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide. The main structural difference is the presence of a coumarin ring system (2H-chromen-2-one) instead of the piperidine-4-carboxamide structure found in the target compound.

2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides (6a-p)

Compound Description: This series of N-substituted acetamide derivatives was synthesized and evaluated for antimicrobial and hemolytic activity. Most compounds demonstrated activity against selected microbial species, with compound 6h showing the highest potency. The series exhibited low toxicity, suggesting potential for further biological screening and application trials.

Relevance: These compounds share the 5-phenyl-1,3,4-oxadiazole moiety with 1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide. The main difference is the presence of a thioacetamide linker connected to the oxadiazole ring instead of the piperidine-4-carboxamide structure.

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl Chains

Compound Description: These compounds were designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating dementia and myasthenia gravis. They were synthesized from commercially available or in-house prepared hydrazides and evaluated for their inhibitory activity. The compounds showed moderate dual inhibition of AChE and BChE, with a preference for AChE. Many compounds exhibited lower IC50 values against AChE compared to the established drug rivastigmine.

Relevance: These compounds share the 5-aryl-1,3,4-oxadiazol-2-amine core structure with 1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide. The primary difference lies in the substituent on the amine nitrogen. In the related compounds, a long alkyl chain (dodecyl) is present, while in the target compound, it is a piperidine-4-carboxamide group.

VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) Derivatives

Compound Description: VNI is an inhibitor of protozoan CYP51, a crucial enzyme for the synthesis of ergosterol in protozoan parasites, making it effective in treating Chagas disease. Derivatives of VNI were designed and synthesized as potential antifungal agents targeting fungal CYP51. These derivatives were evaluated for their inhibitory activity against CYP51 from Aspergillus fumigatus and Candida albicans, microsomal stability, and effects in fungal cells.

Relevance: VNI and its derivatives share the 5-phenyl-1,3,4-oxadiazol-2-yl group with 1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide. The key structural difference is that the oxadiazole moiety in VNI derivatives is attached to a benzamide core structure, while in the target compound, it is linked to a piperidine-4-carboxamide moiety.

Properties

CAS Number

870987-01-2

Product Name

1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Molecular Formula

C21H22N4O5S

Molecular Weight

442.49

InChI

InChI=1S/C21H22N4O5S/c1-29-17-7-9-18(10-8-17)31(27,28)25-13-11-15(12-14-25)19(26)22-21-24-23-20(30-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,24,26)

InChI Key

OTSSUCMYXXYXFI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.